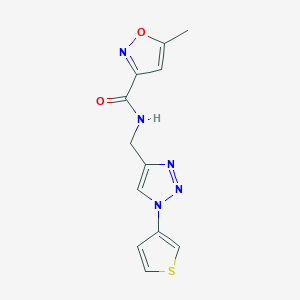

![molecular formula C24H30FN3O3S B2637226 1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea CAS No. 686751-74-6](/img/structure/B2637226.png)

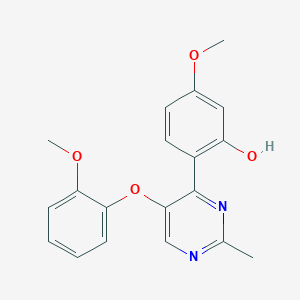

1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiourea derivative, which contains an indole ring and a dimethoxyphenyl group. Thioureas are functional groups with the formula (R1R2N)(R3R4N)C=S. They’re involved in a wide range of chemical reactions, and are commonly used in the synthesis of organic compounds . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is a prevalent motif in many natural and synthetic compounds with biological activity . The dimethoxyphenyl group is a phenyl ring substituted with two methoxy groups, which can influence the molecule’s reactivity and interactions with biological targets .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiourea core, the indole ring, and the dimethoxyphenyl group. These structural features could influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis

Thioureas, indoles, and dimethoxyphenyl groups each have characteristic reactivity patterns. Thioureas can act as nucleophiles or ligands, and can participate in a variety of chemical reactions . Indoles are aromatic compounds that can undergo electrophilic substitution at several positions . Dimethoxyphenyl groups can influence the reactivity of the phenyl ring and can undergo reactions at the methoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the polar thiourea group, the aromatic indole and phenyl rings, and the ether groups in the dimethoxyphenyl group could influence the compound’s solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Biological Activity

Synthesis of S-DABO and HEPT Analogues : A study discusses the synthesis of thiopyrimidine derivatives from 3,4-dimethoxybenzylcyanide and thiourea, leading to new thio-analogues with potential biological activity against HBV (Aal, 2002).

Synthesis of Thiourea Derivatives : Another study presents the transformation of compounds like 2-methoxy-2-oxo-ethyl thiazole-5-carboxylate, leading to derivatives that could be related to the thiourea structure of interest (Žugelj et al., 2009).

Synthesis of Fluorinated Retinoic Acids : Research on the synthesis of fluorinated retinoic acids, including 4-fluoro analogues, could be relevant in understanding the role of fluoro substituents in compounds like the one (Lovey & Pawson, 1981).

Synthesis for Disease-modifying Antirheumatic Drugs : A study on the synthesis of metabolites of a specific quinoline derivative highlights the role of dimethoxyphenyl compounds in medicinal chemistry, which could be extrapolated to the compound of interest (Baba et al., 1998).

HIV-TB Co-infection Combat Molecules : The synthesis of thiosemicarbazone analogues with potential activity against HIV and tuberculosis indicates the potential of similar structures in treating infections (Banerjee et al., 2011).

Chemical Synthesis and Environmental Impact

Facile Synthesis of Pyrithiobac-sodium : This study on the condensation of thiourea with other compounds for synthesizing pyrithiobac-sodium demonstrates the versatility of thiourea derivatives in agricultural chemicals (Ravi et al., 2006).

Large-Scale Synthesis for Treatment of Disorders : A publication details the large-scale synthesis of a compound designed for treating disorders, indicating the scalability of processes involving dimethoxyphenyl compounds (Kucerovy et al., 1997).

Structural Factors in Chemical Synthesis : Research on lithium phenolates and their aggregation in solvents may provide insights into the synthesis and stability of similar compounds (Jackman & Smith, 1988).

Synthesis of Novel Thiazole Derivatives : This study elaborates on the synthesis of various thiazole derivatives, relevant for understanding the chemical properties and potential applications of thiourea-based compounds (Rajanarendar et al., 2006).

Synthesis of Substituted Phenylureas : An older study on the synthesis of phenylureas from vanillin derivatives can provide historical context to the development of similar compounds (Gardner et al., 1948).

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O3S/c1-16-19(20-14-18(25)6-7-21(20)27-16)9-11-28(24(32)26-10-12-29-2)15-17-5-8-22(30-3)23(13-17)31-4/h5-8,13-14,27H,9-12,15H2,1-4H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEHGOLXONIZPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC(=C(C=C3)OC)OC)C(=S)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

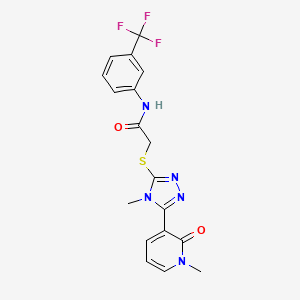

![3-Propyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2637144.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2637145.png)

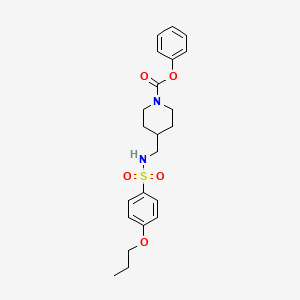

![3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide](/img/structure/B2637146.png)

![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2637152.png)

![5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2637157.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2637159.png)

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2637160.png)